![molecular formula C20H24N2OS2 B2849524 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034310-16-0](/img/structure/B2849524.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Description
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H24N2OS2 and its molecular weight is 372.55. The purity is usually 95%.
BenchChem offers high-quality (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A fundamental aspect of research on this compound involves its synthesis and characterization. Molecules with a thieno[2,3-b]pyridine scaffold, similar to the core structure of the compound , have been synthesized and characterized through various spectroscopic methods such as NMR, IR, MS spectrometry, and X-ray crystallography. These methodologies allow for the detailed structural elucidation of novel compounds, providing insights into their potential applications in material science, pharmacology, and chemical synthesis (Mabkhot et al., 2015).
Biological Screening
Compounds with structural similarities to the mentioned molecule have been subjected to biological screening, particularly for antimicrobial activities. Organotin(IV) complexes derived from related chemical structures have shown significant antibacterial activities against various microorganisms, suggesting potential applications in developing new antibacterial agents (Singh et al., 2016).
Antitumor Agents
Thienopyridine and benzofuran derivatives, which share structural features with the compound, have been identified as potent anti-tumor agents. This highlights the compound's potential in contributing to the development of new therapeutic agents for cancer treatment (Hayakawa et al., 2004).
Organocatalytic Synthesis
The compound's framework is conducive to the development of novel synthetic methodologies. For instance, the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity demonstrates the compound's relevance in advancing synthetic organic chemistry and drug discovery processes (Chen et al., 2009).
properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c23-19(20(7-1-2-8-20)18-4-3-10-25-18)22-13-16(14-22)21-9-5-17-15(12-21)6-11-24-17/h3-4,6,10-11,16H,1-2,5,7-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTPZEVPEQFDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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